
(2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the condensation of cyclopropyl ketones with substituted pyrazoles under basic conditions. Common reagents used in this synthesis include cyclopropyl methyl ketone, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, especially in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, (E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have anti-inflammatory, analgesic, and anticancer properties, making it a compound of interest for further clinical research.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In anticancer research, it may interfere with cell signaling pathways, leading to the inhibition of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
- N’-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-[4-(OCTYLOXY)PHENYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 5-NEOPENTYL-N’-[(E)-PHENYLMETHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE
Uniqueness
(E)-1-CYCLOPROPYL-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE stands out due to its unique combination of a cyclopropyl group and a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H18N2O/c1-12-16(10-11-17(20)14-8-9-14)13(2)19(18-12)15-6-4-3-5-7-15/h3-7,10-11,14H,8-9H2,1-2H3/b11-10+ |
InChI Key |
KFPFZDPTOOPYPB-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3CC3 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B14923352.png)
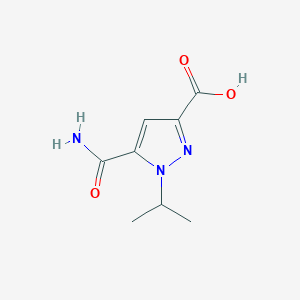
![2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14923366.png)
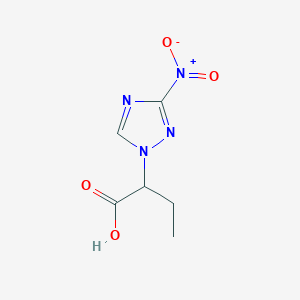
![3-[(2,4-dichlorophenoxy)methyl]-N'-[(4-fluorophenyl)carbonyl]benzohydrazide](/img/structure/B14923383.png)
![[4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol](/img/structure/B14923388.png)
![6-(Methoxymethyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14923393.png)
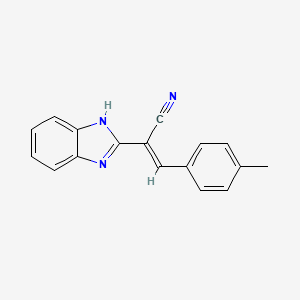
![2-(2,3-dibromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B14923414.png)
![2-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14923419.png)
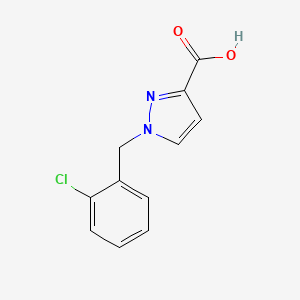
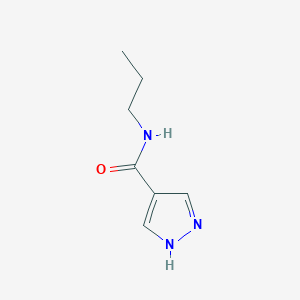
![ethyl 6,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-5-carboxylate](/img/structure/B14923450.png)
![5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14923454.png)
